
2-(2-Morpholinoethoxy)-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Morpholinoethoxy)-5-nitropyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a nitro group at the 5-position and a morpholinoethoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinoethoxy)-5-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 5-position. This is followed by a nucleophilic substitution reaction where the chlorine atom is replaced by a morpholinoethoxy group. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions.
化学反应分析
Types of Reactions
2-(2-Morpholinoethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholinoethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Reduction: The major product is 2-(2-Morpholinoethoxy)-5-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
科学研究应用
2-(2-Morpholinoethoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
作用机制
The mechanism of action of 2-(2-Morpholinoethoxy)-5-nitropyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can participate in redox reactions, while the morpholinoethoxy group can enhance the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound has similar structural features but with a phenylacetamide group instead of a nitropyridine ring.
Uniqueness
2-(2-Morpholinoethoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a morpholinoethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
4-[2-(5-nitropyridin-2-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C11H15N3O4/c15-14(16)10-1-2-11(12-9-10)18-8-5-13-3-6-17-7-4-13/h1-2,9H,3-8H2 |
InChI 键 |
KLJKMDQFASBUSZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
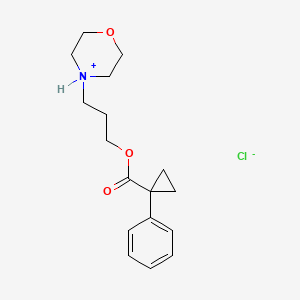
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
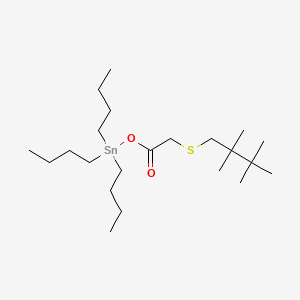
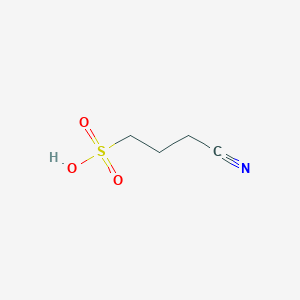
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
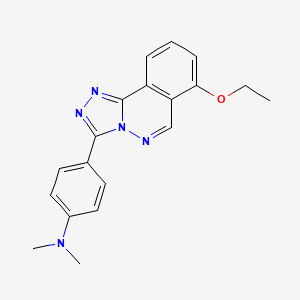

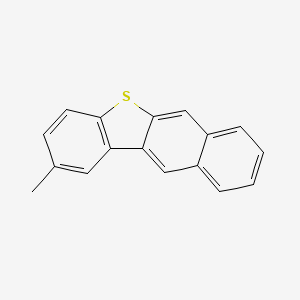
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

